β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]-
Description
Structural Fundamentals of beta-Cyclodextrin Backbone
The structural foundation of beta-cyclodextrin consists of seven alpha-D-glucopyranoside units connected through alpha-1,4 glycosidic linkages, creating a distinctive truncated cone-shaped macrocycle. This arrangement results in a molecular architecture where the seven glucose subunits are linked end-to-end, forming a rigid, yet flexible toroidal structure with specific dimensional characteristics. The primary hydroxyl groups are located on the narrower rim of the torus, specifically at the 6-position of each glucose unit, while the secondary hydroxyl groups at positions 2 and 3 are situated on the wider rim.
The unique three-dimensional structure of beta-cyclodextrin creates distinct microenvironments within and around the molecule. The interior cavity possesses hydrophobic characteristics due to the inward-facing C-H bonds and glycosidic oxygen atoms, while the exterior surface maintains hydrophilic properties through the presence of hydroxyl groups. This amphiphilic nature enables beta-cyclodextrin to form inclusion complexes with various guest molecules, where hydrophobic compounds can be accommodated within the cavity while maintaining water solubility through the hydrophilic exterior.
The molecular dimensions of beta-cyclodextrin are precisely defined, with an internal cavity diameter of approximately 6.0-6.5 angstroms and a depth of about 7.9 angstroms. These dimensions make beta-cyclodextrin particularly suitable for accommodating aromatic compounds and medium-sized aliphatic chains. The cavity volume of approximately 262 cubic angstroms provides sufficient space for a wide range of guest molecules, making beta-cyclodextrin the most widely utilized cyclodextrin in commercial applications.
The conformational flexibility of the beta-cyclodextrin framework is another crucial structural aspect that influences its chemical behavior and modification potential. While the glycosidic linkages provide overall structural rigidity, the glucose units can undergo limited conformational changes that allow the cyclodextrin to adapt to different guest molecules and reaction conditions. This flexibility is particularly important during chemical modification processes, as it enables the molecule to adopt conformations that facilitate selective functionalization at specific positions.
Rationale for 6A-Position Functionalization in Cyclodextrins
The selective functionalization of cyclodextrins at the 6A position represents a strategic approach based on several chemical and structural considerations that make this position particularly attractive for modification. The primary hydroxyl groups located at the 6-position of each glucose unit in the cyclodextrin structure exhibit significantly higher reactivity compared to the secondary hydroxyl groups at positions 2 and 3. This enhanced reactivity stems from the greater nucleophilicity and accessibility of primary hydroxyl groups, which are less sterically hindered and more exposed to chemical reagents.
The preferential modification at the 6A position is further justified by the fact that primary hydroxyl groups are generally more reactive due to their exposure and spatial accessibility, making them more amenable to modifications such as methylation, sulfation, and amino substitution. The strategic targeting of a single 6A position for functionalization allows for the introduction of specific functional groups while maintaining the overall structural integrity and host-guest properties of the cyclodextrin framework. This approach enables the development of mono-substituted derivatives that retain the fundamental characteristics of the parent cyclodextrin while gaining additional chemical functionality.
The selection of the 6A position for amino-alcohol substitution offers several distinct advantages in terms of synthetic accessibility and functional properties. The reaction conditions required for 6A modification are generally milder and more selective compared to those needed for secondary rim functionalization, resulting in higher yields and reduced formation of unwanted by-products. Additionally, the 6A position provides an optimal location for introducing polar functional groups, as modifications at this position do not significantly interfere with the hydrophobic cavity that is essential for host-guest interactions.
Research has demonstrated that mono-6-functionalized cyclodextrins can be successfully synthesized through well-established synthetic protocols that begin with selective tosylation at the 6A position. The mono-6-tosyl-beta-cyclodextrin intermediate serves as a versatile precursor for further functionalization through nucleophilic substitution reactions. This synthetic approach has been extensively validated and optimized, with reported yields ranging from 60% to 91% depending on the specific reaction conditions and reagents employed.
The functional implications of 6A-position modification extend beyond synthetic convenience to include enhanced chemical reactivity and improved physical properties. The introduction of amino-alcohol groups at the 6A position creates opportunities for further chemical elaboration through the amino functionality, while the hydroxyl component contributes to improved water solubility and hydrogen bonding capabilities. This dual functionality makes 6A-amino-alcohol-substituted cyclodextrins particularly valuable for applications requiring both molecular recognition and chemical reactivity.
Historical Development of Amino-Alcohol-Substituted Cyclodextrins
The historical development of amino-alcohol-substituted cyclodextrins represents a significant evolution in cyclodextrin chemistry, beginning with early investigations into cyclodextrin functionalization in the latter half of the 20th century. The initial work on amino-substituted cyclodextrins focused primarily on simple amino derivatives, with researchers recognizing the potential for introducing basic functionality into the cyclodextrin framework to enhance its chemical versatility and application potential.
The development of synthetic methodologies for amino-alcohol-substituted cyclodextrins built upon established protocols for amino cyclodextrin synthesis, which typically involved the conversion of tosylated cyclodextrin intermediates through nucleophilic substitution reactions. Early synthetic approaches demonstrated that mono-6-amino-6-deoxy-cyclodextrin hydrochloride could be synthesized through a four-step process involving selective tosylation, azide substitution, reduction, and acid treatment, with the overall protocol requiring approximately two weeks to complete.
The introduction of amino-alcohol functionality represented a significant advancement over simple amino derivatives, as these compounds combined the basic properties of amino groups with the hydrogen bonding capabilities and enhanced solubility provided by additional hydroxyl functionality. Research conducted in the 1990s demonstrated the successful synthesis of amino acid derivatives of beta-cyclodextrin, including heptaamino acid-substituted variants that incorporated both phenylalanine and cysteine residues. These early studies established important precedents for the controlled introduction of complex amino-containing substituents onto the cyclodextrin framework.
The development of more sophisticated amino-alcohol derivatives, such as the 6A-deoxy-6A-[(2-hydroxyethyl)amino]- variant, represented a refinement of earlier synthetic approaches and an expansion of the functional capabilities of amino-substituted cyclodextrins. The synthesis of compounds containing ethylene diamine-related substituents was reported in various studies, with researchers demonstrating the successful preparation of mono-(6-ethanediamine-6-deoxy)-beta-cyclodextrin and related compounds. These developments established the foundation for the current understanding of amino-alcohol-substituted cyclodextrin chemistry.
Recent advances in synthetic methodology have enabled the development of more efficient and selective approaches to amino-alcohol-substituted cyclodextrin synthesis. The implementation of continuous flow synthesis methods has emerged as a particularly promising approach, with researchers demonstrating the successful synthesis of 6-monoamino-6-monodeoxy-beta-cyclodextrin through optimized flow processes that offer improved safety and efficiency compared to traditional batch approaches. These methodological improvements have made amino-alcohol-substituted cyclodextrins more accessible for research and potential applications.
The characterization and analysis of amino-alcohol-substituted cyclodextrins have also evolved significantly over time, with modern analytical techniques providing detailed insights into the structural and chemical properties of these compounds. Mass spectrometry and nuclear magnetic resonance analyses have confirmed the successful synthesis of various amino-modified cyclodextrins, including mono-6-amino-6-deoxy-cyclodextrin and mono-6-deoxy-6-ethanolamine-cyclodextrin variants. These analytical advances have facilitated the optimization of synthetic procedures and the development of structure-activity relationships for amino-alcohol-substituted cyclodextrins.
The evolution of amino-alcohol-substituted cyclodextrin chemistry has been driven by the recognition that these compounds offer unique combinations of properties that are not readily achievable with other cyclodextrin derivatives. The ability to introduce both amino and alcohol functionality at specific positions on the cyclodextrin framework has opened new possibilities for applications in molecular recognition, catalysis, and materials science. Current research continues to explore novel synthetic approaches and applications for these versatile compounds, building upon the substantial foundation established through decades of systematic investigation and development.
Properties
CAS No. |
162615-68-1 |
|---|---|
Molecular Formula |
C8H23NO |
Molecular Weight |
149.27 g/mol |
IUPAC Name |
ethane;2-(ethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.2C2H6/c1-2-5-3-4-6;2*1-2/h5-6H,2-4H2,1H3;2*1-2H3 |
InChI Key |
FKJIWSWTVAUVAM-UHFFFAOYSA-N |
SMILES |
CC.CC.CCNCCO |
Canonical SMILES |
CC.CC.CCNCCO |
Origin of Product |
United States |
Preparation Methods
Tosylation of β-Cyclodextrin
The first step involves selective tosylation of the C6 hydroxyl group using p-toluenesulfonyl chloride (TsCl) under alkaline conditions:
Reaction conditions:
The tosyl group acts as a leaving group, facilitating subsequent nucleophilic substitution. Excess TsCl must be avoided to prevent di-substitution.
Azide Substitution
Ts-β-CD reacts with sodium azide (NaN₃) to form the 6A-azido intermediate:
Reaction conditions:
The azide intermediate is reduced to the primary amine using triphenylphosphine (PPh₃) in aqueous THF:
Coupling with 2-Hydroxyethylamine
β-CD-NH₂ reacts with 2-chloroethanol or ethylene oxide under basic conditions to introduce the hydroxyethyl group:
Reaction conditions:
Purification involves ion-exchange chromatography (BioRex 70 resin) and recrystallization from ethanol/water mixtures.
Direct Nucleophilic Displacement with 2-Hydroxyethylamine
Preparation of 6A-Sulfonate Intermediate
A one-pot method avoids azide intermediates by directly reacting Ts-β-CD with 2-hydroxyethylamine :
Reaction conditions:
KI enhances nucleophilicity by generating a more reactive iodide intermediate. Excess amine (5–10 eq.) ensures complete substitution.
Purification and Characterization
Crude product is precipitated with ethanol, followed by ion-exchange chromatography to remove unreacted amine and byproducts. Final characterization employs:
-
¹³C NMR : Shift of C6 carbon from δ 60–62 ppm (OH) to δ 51–53 ppm (NH-CH₂CH₂-OH).
-
Electrospray MS : Molecular ion peak at m/z 1134 (C₄₂H₇₁NO₃₄).
-
Elemental Analysis : C 43.76%, H 7.04%, N 4.40% (calc. for C₄₂H₇₁NO₃₄·3H₂O).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Tosylation-azide route | TsCl → NaN₃ → PPh₃ → 2-hydroxyethylamine | 25–35% | High regioselectivity | Multi-step, low overall yield |
| Direct displacement | TsCl + 2-hydroxyethylamine | 40–55% | Fewer steps, shorter duration | Requires excess amine, purification challenges |
The direct displacement method offers higher efficiency but risks formylation side reactions in DMF. The tosylation-azide route, while lengthier, provides better control over substitution stoichiometry.
Mechanochemical Synthesis (Solvent-Free)
Recent advances utilize grinding to prepare cyclodextrin derivatives without solvents:
-
Procedure : Ts-β-CD and 2-hydroxyethylamine are ground in a ball mill (30–60 minutes).
-
Advantages : Eco-friendly, avoids toxic solvents.
-
Limitations : Incomplete conversion, requires post-reaction extraction.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The primary and secondary hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a stabilizing agent for proteins.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the food and cosmetic industries for encapsulating flavors and fragrances.
Mechanism of Action
The mechanism of action of β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity accommodates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property allows it to enhance the solubility and stability of guest molecules .
Comparison with Similar Compounds
Table 1: Key Properties of 6A-Substituted β-Cyclodextrins
Table 2: Enantioselectivity of β-CD-EA with Metal Complexes
| Metal Ion | Enantioselectivity (D/L Ratio) | Stability Constant (log K) |
|---|---|---|
| Ni²⁺ | 3.2 | 4.1 |
| Cu²⁺ | 1.5 | 5.8 |
| Co²⁺ | 1.8 | 4.9 |
| Zn²⁺ | 1.0 (no selectivity) | 3.5 |
Biological Activity
β-Cyclodextrin (β-CD) is a cyclic oligosaccharide known for its ability to form inclusion complexes with various hydrophobic molecules, enhancing their solubility and bioavailability. The derivative 6A-deoxy-6A-[(2-hydroxyethyl)amino]-β-cyclodextrin is particularly noteworthy due to its potential applications in drug delivery systems and therapeutic interventions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C₄₄H₇₆N₂O₃₄
- Molecular Weight : 1177.07 g/mol
- CAS Number : 60984-63-6
The biological activity of β-cyclodextrin derivatives, including 6A-deoxy-6A-[(2-hydroxyethyl)amino]- , can be attributed to several mechanisms:
- Inclusion Complex Formation : The ability to encapsulate hydrophobic drugs enhances their solubility and stability in aqueous environments.
- Cholesterol Modulation : Cyclodextrins can deplete cholesterol from cell membranes, which is particularly beneficial in treating conditions like Niemann-Pick Type C disease .
- Drug Delivery Enhancement : By forming complexes with drugs, β-CD derivatives improve the pharmacokinetics and therapeutic efficacy of poorly soluble drugs .
Case Studies
-
Niemann-Pick Type C Disease Treatment :
- A study demonstrated that 2-hydroxypropyl-β-cyclodextrin (HPβCD) showed significant effects on cholesterol trafficking in Npc1 null cells, indicating that β-CD derivatives can ameliorate symptoms associated with lysosomal storage disorders . The study highlighted that while HPβCD was effective at lower concentrations, higher doses led to cytotoxicity.
- Antiviral Activity :
- Photostability Improvement :
Comparative Efficacy of Cyclodextrin Derivatives
The following table summarizes the comparative biological activities of different cyclodextrin derivatives:
| Cyclodextrin Derivative | Cholesterol Solubilization | Cytotoxicity | Drug Delivery Efficacy |
|---|---|---|---|
| HPβCD | High | Moderate | High |
| HEBCD | Moderate | Low | Moderate |
| HBBCD | Very High | High | Very High |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for introducing aminoethyl groups at the 6A position of β-cyclodextrin?
- Methodology : The synthesis typically involves two steps: (1) regioselective tosylation of the primary hydroxyl group at the 6A position using 1-(p-toluenesulfonyl)imidazole in aqueous alkaline conditions (pH 12–13) at 0–5°C, followed by (2) nucleophilic substitution with 2-hydroxyethylamine. Reaction yields depend on stoichiometric control of the tosylating agent and amine nucleophile, with purification via preparative HPLC or recrystallization .
Q. How is the structural integrity of 6A-modified β-cyclodextrin confirmed post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : - and -NMR to verify substitution at the 6A position (e.g., disappearance of 6A-OH signals and new ethylamino proton resonances).
- Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., +73 Da for aminoethyl substitution).
- FTIR : Absence of the 6A-OH stretching band (~3400 cm) and new N–H bending modes (~1600 cm) .
Q. What are the primary applications of aminoethyl-functionalized β-cyclodextrin in host-guest chemistry?
- Methodology : The aminoethyl group enhances binding to anionic or hydrophobic guests (e.g., bile acids, drugs like 5-fluorouracil) via electrostatic or hydrogen-bonding interactions. Applications include:
- Drug delivery : Encapsulation studies using UV-Vis titration or isothermal titration calorimetry (ITC) to determine binding constants ().
- Enzyme mimics : Catalytic oxidation of amino acids (e.g., L-DOPA) using copper-cyclodextrin complexes .
Advanced Research Questions
Q. How can contradictory data on regioselective sulfonylation yields be resolved?
- Analysis : Discrepancies arise from competing sulfonylation at secondary hydroxyl groups (2- or 3-positions). To mitigate:
- pH control : Maintain pH >12 to deprotonate primary OH groups selectively.
- Temperature optimization : Lower temperatures (0–5°C) reduce side reactions.
- Reagent choice : Tosylimidazole derivatives yield higher regioselectivity vs. traditional tosyl chloride .
- Validation : Compare -NMR integration ratios of tosyl signals (6A vs. secondary positions) across reaction conditions .
Q. What experimental design strategies optimize aminoethylation reaction conditions?
- Methodology : Use Response Surface Methodology (RSM) with a central composite design (CCD) to model variables:
- Factors : Temperature (25–60°C), molar ratio of tosyl-β-CD to amine (1:1–1:5), reaction time (12–48 hr).
- Response variables : Yield (%) and degree of substitution (DS) measured via HPLC.
- Validation : ANOVA to identify significant factors (e.g., amine excess improves DS but may require post-synthesis dialysis to remove unreacted reagents) .
Q. How to address discrepancies in binding affinity measurements between MALDI-TOF and ITC?
- Root cause : MALDI-TOF may overestimate binding due to gas-phase adduct stabilization, while ITC provides solution-phase thermodynamic data.
- Resolution :
- Cross-validate with fluorescence spectroscopy (e.g., competitive displacement using dansyl derivatives).
- Adjust ITC parameters (e.g., titration increment, stirring speed) to avoid heat artifacts from weak interactions ( M) .
Q. What advanced techniques characterize dynamic interactions in cyclodextrin-amino acid complexes?
- Methodology :
- X-ray absorption spectroscopy (XAS) : Study coordination geometry of metal ions (e.g., Cu) in catalytic cyclodextrin complexes.
- Molecular dynamics (MD) simulations : Model guest orientation in the cyclodextrin cavity (e.g., free energy perturbation for binding mode validation).
- STD-NMR : Identify epitopes of protein-cyclodextrin interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
